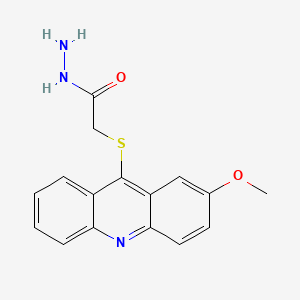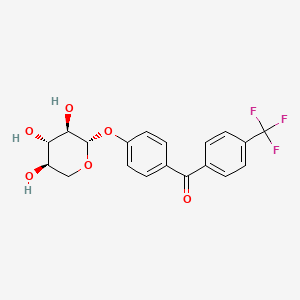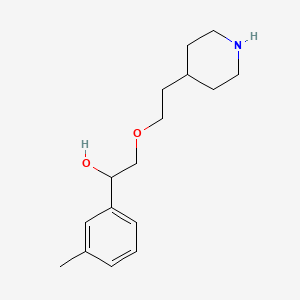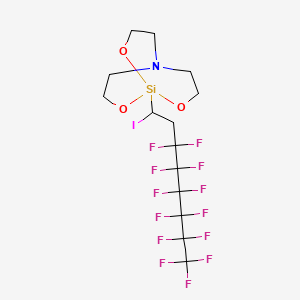
Zinc phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc phthalate is a coordination compound formed by the interaction of zinc ions with phthalic acid. It is known for its unique properties and applications in various fields, including materials science, chemistry, and industry. The compound is often studied for its potential use as a nucleating agent and its role in the crystallization processes of polymers.
准备方法
Synthetic Routes and Reaction Conditions: Zinc phthalate can be synthesized through a reaction between zinc salts (such as zinc acetate or zinc chloride) and phthalic acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding phthalic acid under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of temperature, pH, and concentration to ensure high yield and purity of the product. The crystals are then filtered, washed, and dried for further use.
化学反应分析
Types of Reactions: Zinc phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the phthalate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc-ligand complexes.
科学研究应用
Zinc phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other zinc-based compounds.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used as a nucleating agent in the polymer industry to enhance the crystallization process and improve the mechanical properties of polymers.
作用机制
The mechanism by which zinc phthalate exerts its effects involves its interaction with molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. This compound can release zinc ions, which then interact with various enzymes and proteins, influencing their activity and function. The phthalate ligand can also interact with cellular components, affecting processes such as gene expression and signal transduction.
相似化合物的比较
- Zinc isophthalate
- Zinc terephthalate
- Zinc carboxylate
Comparison: Zinc phthalate is unique due to its specific coordination with phthalic acid, which imparts distinct properties compared to other zinc carboxylates. For instance, zinc isophthalate and zinc terephthalate have different structural configurations and crystallization behaviors. This compound’s ability to act as a nucleating agent and its specific interactions with polymers make it particularly valuable in industrial applications.
属性
CAS 编号 |
2880-85-5 |
|---|---|
分子式 |
C8H4O4Zn |
分子量 |
229.5 g/mol |
IUPAC 名称 |
zinc;phthalate |
InChI |
InChI=1S/C8H6O4.Zn/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI 键 |
UXDZLUCNRYCZCG-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


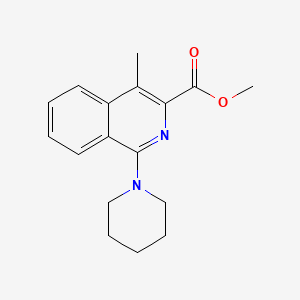
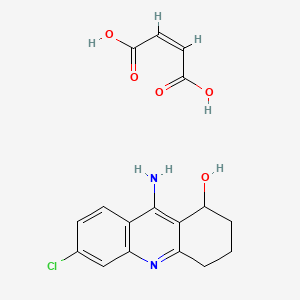
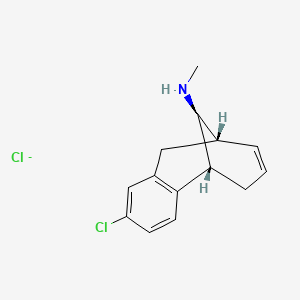
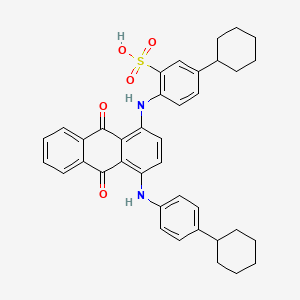
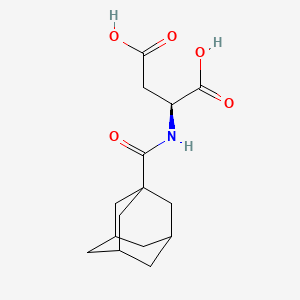
![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)
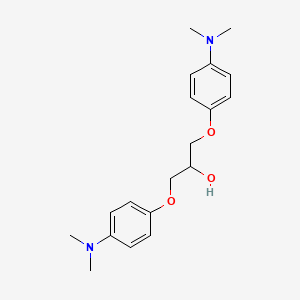


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
